(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane
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Overview
Description
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane: is a chemical compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-cyclopropoxy-2-iodophenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the methylsulfanyl group replaces the hydroxyl group on the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as hydrogenation using palladium on carbon.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated compounds.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropoxy-2-iodophenol): Similar structure but lacks the methylsulfane group.
(5-Cyclopropoxy-2-iodophenyl)methane: Similar structure but lacks the sulfur atom.
Uniqueness
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane is unique due to the presence of both the cyclopropoxy and methylsulfane groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11IOS |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11IOS/c1-13-10-6-8(4-5-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
RSAJFQXFJIRRHG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
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